molecular formula C16H17F3N2O3S B7078000 4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine

4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine

Cat. No.: B7078000
M. Wt: 374.4 g/mol
InChI Key: CCWDKQCBMHJWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine is a complex organic compound that features a unique combination of functional groups, including an isoquinoline ring, a sulfonyl group, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Mechanism of Action

The mechanism of action of 4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

Comparison with Similar Compounds

Properties

IUPAC Name

4-isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3S/c1-15(2)10-21(9-14(24-15)16(17,18)19)25(22,23)13-5-3-4-11-8-20-7-6-12(11)13/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWDKQCBMHJWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(F)(F)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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